molecular formula C22H21BrN4O B11276040 N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11276040
M. Wt: 437.3 g/mol
InChI Key: JBRATVPKOXDYAJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a phenylpyridazinyl moiety, and a piperidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Phenylpyridazinyl Moiety: The phenylpyridazinyl group is attached through nucleophilic substitution reactions, typically involving halogenated pyridazines and phenylboronic acids.

    Bromination: The bromophenyl group is introduced via bromination reactions, using bromine or N-bromosuccinimide (NBS) as the brominating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, phenylboronic acids, halogenated pyridazines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests possible applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(3-fluorophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21BrN4O

Molecular Weight

437.3 g/mol

IUPAC Name

N-(3-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H21BrN4O/c23-18-7-4-8-19(15-18)24-22(28)17-11-13-27(14-12-17)21-10-9-20(25-26-21)16-5-2-1-3-6-16/h1-10,15,17H,11-14H2,(H,24,28)

InChI Key

JBRATVPKOXDYAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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